molecular formula C13H10F3N B1143178 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 189575-70-0

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B1143178
CAS No.: 189575-70-0
M. Wt: 237.22
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Description

4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as biphenyls. These compounds are characterized by two benzene rings connected by a single bond. The trifluoromethyl group attached to the biphenyl structure enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry for its potential as a lead compound in drug development. The trifluoromethyl group is known to enhance the biological activity of compounds by modulating lipophilicity and metabolic stability.

Potential Therapeutic Targets

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can interact with N-methyl-D-aspartate receptors, which are critical in neurodegenerative diseases .
  • Enzymatic Pathway Inhibition : The amine group suggests potential inhibitory activity on specific enzymes involved in metabolic pathways .

Material Science Applications

In material science, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride can serve as a building block for synthesizing advanced materials due to its electronic properties.

Properties Beneficial for Material Science

  • Electron Withdrawing Ability : The trifluoromethyl group enhances the electron-withdrawing capacity of the compound, making it suitable for applications in organic electronics and photonic devices.
  • Thermal Stability : Compounds with similar biphenyl structures exhibit high thermal stability, which is advantageous for high-performance materials .

Case Studies

Several studies have highlighted the applications of this compound:

  • Neuropharmacology Study :
    • A study investigated the effects of similar compounds on neuropsychiatric disorders, demonstrating that modifications to the biphenyl structure could enhance receptor binding affinity and selectivity .
  • Material Development Research :
    • Research focused on developing organic photovoltaic materials incorporated trifluoromethyl-substituted biphenyl derivatives, showing improved charge transport properties and device efficiency .
  • Biochemical Interaction Studies :
    • Interaction studies revealed that compounds similar to this compound exhibited significant binding to targets involved in inflammatory responses .

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-amine hydrochloride
  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine

Uniqueness

4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 400747-98-0
  • Molecular Formula : C13H10F3N·HCl
  • Molecular Weight : 237.225 g/mol
  • PubChem CID : 2782708

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may influence signaling pathways relevant to cancer and inflammation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Effects

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of biphenyl amines have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic proteins.
  • Anti-inflammatory Properties : Preliminary data suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2020)Investigated a series of trifluoromethyl biphenyl derivatives and found significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 50 µM.
Johnson et al. (2021)Reported anti-inflammatory activity in vitro, with a reduction in TNF-alpha production by macrophages treated with similar compounds.
Lee et al. (2022)Demonstrated neuroprotective effects in an animal model of Parkinson's disease, with improved motor function and reduced dopaminergic neuron loss.

Q & A

Q. Basic: What are the recommended synthetic routes for 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride?

Answer:
The compound can be synthesized via:

  • Pd-catalyzed cross-coupling : Using 2-bromoaniline derivatives and trifluoromethyl-substituted boronic acids under Suzuki-Miyaura conditions, achieving yields up to 84% .
  • Electrocatalytic C-N coupling : Employing hypervalent iodine intermediates generated anodically to couple biphenyl amines with trifluoromethyl groups. Yields range from 76% to 88% for related halogenated analogs .
  • Acid chloride coupling : Reacting amine intermediates with trifluoromethyl-substituted acid chlorides in dichloromethane, followed by purification via crystallization (e.g., yields >70% in analogous reactions) .

Q. Basic: How is this compound characterized post-synthesis?

Answer:
Characterization methods include:

  • ¹H NMR : Analysis of aromatic proton environments (δ 7.0–8.3 ppm) and trifluoromethyl-induced deshielding effects. For example, biphenylamine derivatives show distinct splitting patterns (e.g., doublets at J = 8.0 Hz) .
  • X-ray crystallography : Resolving crystal structures to confirm substitution patterns (e.g., dihedral angles between biphenyl rings and trifluoromethyl orientation) .
  • Regulatory-compliant data : Ensuring purity via HPLC and mass spectrometry, adhering to guidelines for analytical method validation (AMV) .

Q. Basic: What are the stability considerations for this compound under varying experimental conditions?

Answer:

  • Moisture sensitivity : Reactions involving free amines require inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Thermal stability : The hydrochloride salt form enhances stability during storage, though prolonged heating (>100°C) may degrade the trifluoromethyl group .
  • pH-dependent degradation : Avoid strongly acidic/basic conditions (pH <2 or >10) to prevent cleavage of the biphenyl bond .

Q. Advanced: How can researchers optimize yields in cross-coupling reactions involving trifluoromethyl groups?

Answer:
Key strategies include:

  • Ligand selection : Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to enhance oxidative addition with halogenated substrates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethylated intermediates .
  • Electrochemical methods : Adjusting anode potential (e.g., +1.5 V vs. Ag/AgCl) to stabilize hypervalent iodine intermediates, critical for C-N bond formation .

Q. Advanced: How should researchers address contradictions in spectral data during characterization?

Answer:

  • Reference cross-validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., 4’-chloro-[1,1’-biphenyl]-2-amine derivatives) to resolve discrepancies in splitting patterns .
  • Dynamic effects : Account for temperature-dependent conformational changes (e.g., hindered rotation of biphenyl rings) that alter peak multiplicity .
  • Crystallographic validation : Resolve ambiguous proton assignments using single-crystal X-ray diffraction data .

Q. Advanced: What methodologies elucidate the reactivity of this compound with biological targets?

Answer:

  • Radical trapping assays : Investigate trifluoromethyl’s role in stabilizing radical intermediates during oxidation (e.g., using TEMPO) .
  • Docking studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Fluorine-19 NMR : Track trifluoromethyl group behavior in binding assays (e.g., chemical shift perturbations upon protein interaction) .

Q. Advanced: How does the trifluoromethyl group influence electronic properties in substitution reactions?

Answer:

  • Electron-withdrawing effects : The -CF₃ group increases electrophilicity at the ortho/para positions, accelerating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric effects : Trifluoromethyl’s bulkiness directs regioselectivity in coupling reactions (e.g., favoring para-substitution in biphenyl systems) .
  • Impact on pKa : The amine’s basicity is reduced (pKa ~3.5–4.0) due to electron withdrawal, affecting protonation in biological assays .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N.ClH/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17;/h1-8H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQJNRMBKITFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660138
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263403-80-1, 189575-70-0
Record name [1,1′-Biphenyl]-2-amine, 4′-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263403-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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